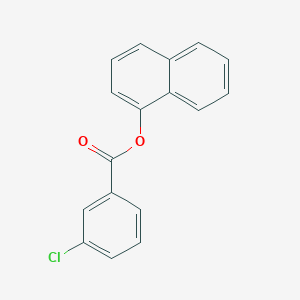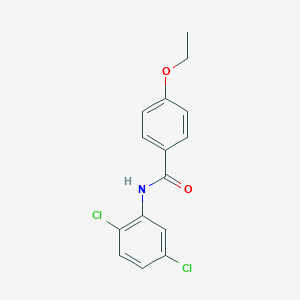![molecular formula C16H17NO B312425 2-methyl-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B312425.png)
2-methyl-N-[(4-methylphenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methyl-N-[(4-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C16H17NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-methyl-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) and are carried out under reflux conditions.
Major Products Formed
Oxidation: 2-methylbenzoic acid and 4-methylbenzoic acid.
Reduction: 2-methyl-N-(4-methylbenzyl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used in the reaction.
科学的研究の応用
2-methyl-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-benzyl-4-methylbenzamide
- 2-methyl-N-(4-methylphenyl)benzamide
- 4-methyl-N-(4-methylbenzyl)benzamide
Uniqueness
2-methyl-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern on the benzene rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
2-methyl-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO/c1-12-7-9-14(10-8-12)11-17-16(18)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
UIQJURGJJYRAHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[5-(benzoylamino)-2-chlorophenyl]benzamide](/img/structure/B312354.png)


![N-(5-chloro-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B312357.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B312360.png)



